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Compound of Interest

Compound Name: Janthinocin C

CAS No.: 131086-54-9

Cat. No.: B1672785

Get Quote

Introduction: The Challenge and Opportunity of
Janthinocin C
Janthinocins A, B, and C are a family of cyclic decapeptide lactone antibiotics first isolated from

the bacterium Janthinobacterium lividum.[1][2] These natural products exhibit potent

antibacterial activity, particularly against Gram-positive bacteria, with in vitro potency reported

to be two to four times greater than that of vancomycin.[3] The unique structure and significant

biological activity of the janthinocins make them compelling targets for total synthesis and

analogue development in the ongoing search for new antimicrobial agents.

Janthinocin C, the focus of this application note, is characterized by a 10-membered cyclic

peptide core, closed by a lactone (ester) linkage. Its structure is further distinguished by the

presence of several non-standard amino acid residues. Most notably, it contains erythro-beta-

hydroxy-D-leucine, an amino acid not commonly found in natural products.[4] The presence of

these unusual building blocks, combined with the stereochemical complexity of the macrocycle,

presents a formidable challenge for chemical synthesis.
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To date, a total synthesis of Janthinocin C has not been reported in the peer-reviewed

literature. This document, therefore, presents a detailed, proposed synthetic strategy designed

to be both efficient and amenable to the generation of analogues for structure-activity

relationship (SAR) studies. This proposed route is grounded in established, robust

methodologies for peptide synthesis, the formation of non-standard amino acids, and

macrolactonization.

Retrosynthetic Analysis of Janthinocin C
A convergent and stereocontrolled synthesis is envisioned to tackle the complexity of

Janthinocin C. The retrosynthetic analysis, outlined below, breaks the molecule down into

manageable, synthetically accessible fragments.
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Caption: Retrosynthetic analysis of Janthinocin C.
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The primary disconnection is the macrocyclic lactone bond, which reveals a linear decapeptide

precursor. This linear precursor is then disconnected at a strategic amide bond to yield two

pentapeptide fragments, Fragment A and Fragment B. This convergent approach allows for the

parallel synthesis of the two halves of the molecule, improving overall efficiency. Fragment A

consists of standard amino acids. The more complex Fragment B contains the crucial erythro-

beta-hydroxy-D-leucine residue, which will be synthesized via a stereoselective route from

simple starting materials.

Synthesis of Key Building Blocks
The successful synthesis of Janthinocin C hinges on the preparation of the non-standard

amino acid, erythro-beta-hydroxy-D-leucine, in a stereochemically pure form.

Proposed Synthesis of Fmoc-erythro-beta-hydroxy-D-
leucine
An asymmetric aldol reaction is proposed as the key step to establish the required

stereocenters.

Caption: Proposed synthesis of the key non-standard amino acid.

Protocol 1: Synthesis of Fmoc-erythro-beta-hydroxy-D-leucine

Step 1: Asymmetric Aldol Reaction:

To a solution of a chiral N-acyloxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) in

anhydrous THF at -78 °C, add LDA (1.05 eq) dropwise.

Stir for 30 minutes, then add isovaleraldehyde (1.1 eq).

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

The crude product is purified by flash chromatography to yield the aldol adduct.

Step 2: Azide Installation and Reduction:
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Cleave the chiral auxiliary from the aldol adduct using standard conditions (e.g., LiOH,

H2O2).

Convert the resulting carboxylic acid to an activated ester and react with sodium azide to

install the azide group with inversion of stereochemistry at the alpha-carbon.

Reduce the azide to the primary amine via catalytic hydrogenation (H2, Pd/C).

Step 3: Fmoc Protection:

Protect the resulting beta-hydroxy amino acid with Fmoc-OSu in the presence of a mild

base (e.g., NaHCO3) in a mixture of dioxane and water to yield the final building block.

Assembly of the Linear Decapeptide
With all necessary amino acid building blocks in hand, the linear decapeptide precursor can be

assembled using solid-phase peptide synthesis (SPPS). A convergent strategy, involving the

synthesis of two pentapeptide fragments followed by their solution-phase coupling, is proposed

to maximize yield and facilitate purification.

Table 1: Proposed Peptide Fragments and Overall Sequence
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Fragment Position Amino Acid

Fragment A 1 L-Ala

2 L-Val

3 L-Leu

4 L-Pro

5 L-Ala

Fragment B 6 D-Leu

7 L-Ala

8 erythro-beta-hydroxy-D-leucine

9 L-Val

10 L-Ile

Protocol 2: Solid-Phase Synthesis of Peptide Fragments

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected

fragment generation) in DMF.

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid of each

fragment to the resin.

SPPS Cycles (Deprotection and Coupling):

Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

Washing: Thoroughly wash the resin with DMF.

Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent

(e.g., HBTU/DIPEA in DMF).

Washing: Wash the resin with DMF.

Repeat this cycle for each amino acid in the fragment sequence.
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Cleavage from Resin: Cleave the protected peptide fragments from the resin using a mild

acid solution that preserves side-chain protecting groups (e.g., HFIP in DCM).

Fragment Coupling, Macrolactonization, and Final
Deprotection
The final stages of the synthesis involve joining the two peptide fragments, forming the

macrocycle, and removing the remaining protecting groups.

Protocol 3: Completion of the Synthesis

Solution-Phase Fragment Coupling:

Dissolve the protected Fragment A (with a free N-terminus) and Fragment B (with a free C-

terminus) in an appropriate solvent (e.g., DMF).

Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir until the reaction is

complete, as monitored by LC-MS.

Purify the resulting linear decapeptide by HPLC.

Macrolactonization:

The lactone bond will be formed between the C-terminal isoleucine and the hydroxyl group

of the erythro-beta-hydroxy-D-leucine at position 8.

Employ a robust macrolactonization protocol, such as the Yamaguchi or Shiina

macrolactonization, which are known to be effective for sterically hindered systems.

Yamaguchi Macrolactonization Example:

Treat the linear peptide with 2,4,6-trichlorobenzoyl chloride in the presence of

triethylamine.

Add the resulting mixed anhydride to a solution of DMAP in toluene under high dilution

conditions to favor intramolecular cyclization.
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Final Deprotection and Purification:

Remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA

with scavengers).

Purify the crude Janthinocin C by preparative HPLC to yield the final natural product.

Synthesis of Janthinocin C Analogues
The proposed synthetic route is highly amenable to the creation of analogues for SAR studies.

Table 2: Proposed Analogues of Janthinocin C

Modification Site Proposed Change Rationale

Position 8

Replace erythro-beta-hydroxy-

D-leucine with other beta-

hydroxy amino acids (e.g.,

threonine derivatives)

Probe the importance of the

side chain at this position for

activity.

Position 6
Replace D-Leu with other D-

amino acids or L-amino acids

Investigate the role of this

residue in the overall

conformation and activity.

Macrocycle

Synthesize analogues with

different ring sizes (e.g., 9 or

11 amino acids)

Determine the optimal ring size

for antibacterial potency.

Tryptophan Analogues

Incorporate beta-

hydroxytryptophan or beta-

ketotryptophan

Synthesize Janthinocins A and

B, and other novel tryptophan-

containing analogues.[5]

The synthesis of these analogues would follow the same general strategy, with the appropriate

modified amino acid building blocks being incorporated during the SPPS phase.

Conclusion
While the total synthesis of Janthinocin C remains an unaccomplished goal in synthetic

organic chemistry, the proposed strategy provides a clear and viable roadmap for achieving this
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objective. By leveraging a convergent approach, established SPPS techniques, and a

stereoselective synthesis of the key non-standard amino acid, this route is designed for

efficiency and flexibility. The ability to readily generate analogues will be crucial in elucidating

the SAR of this promising class of antibiotics and in developing new, potent therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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